molecular formula C8H4BrF3O B1509429 3-Bromo-2-(trifluoromethyl)benzaldehyde CAS No. 1289057-68-6

3-Bromo-2-(trifluoromethyl)benzaldehyde

Cat. No. B1509429
CAS RN: 1289057-68-6
M. Wt: 253.02 g/mol
InChI Key: GNJZENBMBWRNAY-UHFFFAOYSA-N
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Description

“3-Bromo-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O. It has a molecular weight of 253.02 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(trifluoromethyl)benzaldehyde” can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H . This indicates that the compound consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it, along with an aldehyde group .

Scientific Research Applications

Synthesis of Polycyclic Quinolines

Similar compounds have been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reactions. These quinolines have various applications in medicinal chemistry due to their presence in numerous pharmacologically active natural products .

Preparation of Indazoles

Compounds like 2-Bromobenzaldehyde have been utilized for the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides. Indazoles are important scaffolds in pharmaceuticals and are used in the synthesis of various therapeutic agents .

Anticancer Agent Synthesis

A related compound is a key starting material in the total synthesis of an anticancer agent, (-)-taxol. Taxol is a well-known chemotherapy medication used for the treatment of a number of types of cancer .

Wittig-Horner Reaction

Another application involves using 2-(Trifluoromethyl)benzaldehyde in Wittig-Horner reactions to prepare various organic compounds with potential pharmaceutical applications .

Safety and Hazards

Safety data for “3-Bromo-2-(trifluoromethyl)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use only under a chemical fume hood .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZENBMBWRNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735317
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)benzaldehyde

CAS RN

1289057-68-6
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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